molecular formula C10H10F3NO3 B2597950 (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1241677-90-6

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid

Cat. No. B2597950
CAS RN: 1241677-90-6
M. Wt: 249.189
InChI Key: YZXUCQCJZKJMIR-MRVPVSSYSA-N
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Description

“(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound . It is listed in chemical databases, indicating its relevance in chemical research .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography . Unfortunately, specific information about the molecular structure of “this compound” was not found in the available data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . Unfortunately, specific information about the physical and chemical properties of “this compound” was not found in the available data.

Scientific Research Applications

1. Metabolomics and Biomarker Identification

Metabolomics studies have highlighted the complex toxic effects of chemical compounds like Bisphenol A (BPA) on organisms. Metabolomics, a rapidly developing field, offers a promising avenue for novel biomarker identification and deeper understanding of toxicity mechanisms. Changes in metabolic pathways such as glycolysis, Krebs cycle, and β oxidation of long chain fatty acids after exposure to certain chemicals suggest highly complex toxic effects on organisms. This area of research could be leveraged to understand the impact of various chemicals including (2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid on metabolic processes and potential biomarker identification (Wang et al., 2018).

2. Biotechnology and Amino Acid Production

Biotechnological methods have significantly contributed to the production of amino acids, which are crucial in human nutrition and health maintenance. Amino acids serve various purposes, including as animal feed additives, flavor enhancers, and ingredients in cosmetic and pharmaceutical products. The manufacturing methods and the role of biotechnology in the production of amino acids for the pharmaceutical industry have been extensively reviewed, underscoring the importance of amino acids in different industries and their production capacity requirements (Ivanov et al., 2013).

3. Amino Acid Degrading Enzymes in Cancer Therapy

The deprivation of certain amino acids using amino acid degrading enzymes is a strategic approach in the treatment of amino acid-dependent cancers. This strategy exploits the compromised metabolism of malignant cells and has shown promise in controlling tumor growth. Amino acids like L-asparagine, L-methionine, L-arginine, and L-lysine, when targeted by specific degrading enzymes, have been successfully used in the treatment of various types of cancer. Further research into cancer cell metabolism could define potential targets for controlling tumor growth using amino acid degrading enzymes, possibly including this compound (Pokrovsky et al., 2019).

Mechanism of Action

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions . Unfortunately, specific safety and hazard information for “(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” was not found in the available data.

Future Directions

The future directions in the study of a compound often depend on its potential applications and the current challenges in its research. Unfortunately, specific information about the future directions of “(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid” research was not found in the available data .

properties

IUPAC Name

(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUCQCJZKJMIR-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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